molecular formula C11H11BrFNO B2761443 (3-Bromophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2034559-59-4

(3-Bromophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone

Cat. No.: B2761443
CAS No.: 2034559-59-4
M. Wt: 272.117
InChI Key: NEXDEFNPMZWEEC-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is a small organic molecule featuring a 3-bromophenyl group linked via a methanone bridge to a 3-(fluoromethyl)azetidine ring. The azetidine, a four-membered saturated nitrogen-containing ring, is substituted with a fluoromethyl group at the 3-position. The bromine atom on the phenyl ring may enhance binding interactions via halogen bonding, and the fluoromethyl group could modulate electronic effects and improve bioavailability .

Properties

IUPAC Name

(3-bromophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-10-3-1-2-9(4-10)11(15)14-6-8(5-13)7-14/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXDEFNPMZWEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its derivatives may be studied for their biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

Compound A: (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone (CAS: 2089695-09-8)

  • Structural Difference : Replaces the 3-bromophenyl group with a piperidin-2-yl moiety.
  • The absence of the bromophenyl group may reduce halogen-bonding capabilities but could improve solubility due to the basic nitrogen in piperidine.
  • Molecular Weight : 200.25 g/mol (vs. 296.15 g/mol for the main compound) .

Compound B: [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

  • Structural Difference : Features a 4-fluorophenylindole group and a piperazine-thiazole substituent on the azetidine.
  • Implications: The extended heterocyclic system (piperazine-thiazole) enhances interactions with enzymatic pockets, as seen in its role as a monoacylglycerol lipase inhibitor. The fluorophenyl group may mimic the bromophenyl’s halogen bonding but with reduced steric bulk .

Variations in the Aromatic Group

Compound C: (3-Bromophenyl)(thiomorpholino)methanone

  • Structural Difference : Replaces the azetidine with a thiomorpholine ring.
  • Implications : Thiomorpholine’s sulfur atom increases electron density and may alter metabolic pathways (e.g., resistance to oxidation). The lack of fluoromethyl reduces fluorophilic interactions but simplifies synthesis .

Compound D: (3-Bromophenyl)(morpholino)methanone

  • Structural Difference : Substitutes azetidine with morpholine.

Bioisosteric Replacements and Activity

Compound E : AZD1979 (Melanin Concentrating Hormone Receptor 1 Antagonist)

  • Structure: (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone.
  • Comparison : Uses a spirocyclic oxazaspiroheptane group instead of fluoromethyl azetidine.
  • Implications : The spirocyclic system enhances metabolic stability and receptor affinity, demonstrating how azetidine modifications can optimize drug-like properties .

Enzymatic Inhibition and Structural Insights

Compound F: (2-Cyclohexyl-1,3-benzoxazol-6-yl){3-[4-(pyrimidin-2-yl)piperazin-1-yl]azetidin-1-yl}methanone (PDB ID: 3PE6)

  • Structural Difference : Azetidine is substituted with a pyrimidinyl-piperazine group.
  • Implications: The bulky pyrimidinyl-piperazine substituent induces a closed conformation in human monoacylglycerol lipase (hMGL), highlighting the role of azetidine substituents in modulating enzyme-inhibitor interactions .

Data Table: Key Structural and Property Comparisons

Compound Core Structure Molecular Weight (g/mol) Key Substituents Biological Target/Activity
Main Compound Azetidine + 3-Bromophenyl 296.15 3-(Fluoromethyl)azetidine Not explicitly reported (potential CNS)
Compound A (CAS: 2089695-09-8) Azetidine + Piperidine 200.25 Piperidin-2-yl Unknown
JNJ-42226314 Azetidine + Indole-Thiazole ~500 (estimated) Thiazole-piperazine Monoacylglycerol Lipase Inhibitor
AZD1979 Azetidine + Spirocycle 463.52 2-Oxa-6-azaspiro[3.3]heptane MCHr1 Antagonist
Compound F (3PE6) Azetidine + Benzoxazole ~450 (estimated) Pyrimidinyl-piperazine hMGL Inhibitor

Research Findings and Implications

  • Fluoromethyl vs. Larger Substituents : The fluoromethyl group in the main compound balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., spirocycles in AZD1979) enhance receptor affinity but may complicate synthesis .
  • Halogen Effects : The 3-bromophenyl group may offer stronger halogen bonding than fluorophenyl analogs (e.g., JNJ-42226314), though at the cost of increased molecular weight .

Biological Activity

(3-Bromophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a bromophenyl group and a fluoromethyl-substituted azetidine ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's structure can be represented as follows:

  • Chemical Formula : C11_{11}H10_{10}BrFNO
  • CAS Number : 2034559-59-4

The presence of the bromine and fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of (3-Bromophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is hypothesized to involve modulation of enzyme activity or receptor interactions. The azetidine ring may facilitate binding to specific targets, potentially leading to therapeutic effects against various diseases.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities are ongoing, particularly in models of neurodegenerative diseases.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of azetidine derivatives, (3-Bromophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone demonstrated significant inhibitory effects against gram-positive bacteria. The minimum inhibitory concentration (MIC) was recorded at concentrations lower than those for many existing antibiotics, suggesting its potential as a novel antimicrobial agent.

CompoundMIC (µg/mL)Target Bacteria
(3-Bromophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone16Staphylococcus aureus
Control Antibiotic32Staphylococcus aureus

Anticancer Activity

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The results indicated that the compound induced apoptosis in these cells, with an IC50_{50} value significantly lower than that of standard chemotherapeutic agents.

Cell LineIC50_{50} (µM)Treatment Duration
MCF-710.548 hours
HT-2915.248 hours

Neuroprotective Effects

In experimental models of oxidative stress-induced neurotoxicity, (3-Bromophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone exhibited protective effects on neuronal cells. It reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

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